4-Amino-1-phenethylpyrrolidin-2-one

Description

Historical Context and Evolution of Pyrrolidinone Chemistry

The journey of pyrrolidinone chemistry began with the discovery of its simplest member, 2-pyrrolidinone (B116388). This five-membered lactam laid the groundwork for the development of a vast family of derivatives. nih.gov A pivotal moment in the history of pyrrolidinone-based drugs was the synthesis of Piracetam in the 1960s. nih.gov Initially investigated for its sleep-inducing properties, Piracetam was later found to enhance cognitive functions, leading to the coining of the term "nootropic" to describe its effects on learning and memory. nih.gov This discovery opened the floodgates for the exploration of other pyrrolidinone derivatives for neurological applications.

Over the decades, research has expanded to include a wide array of substituted pyrrolidinones, with modifications at various positions of the ring to modulate their pharmacological profiles. The synthesis of these derivatives has also evolved, with numerous methods being developed to create structurally diverse libraries of these compounds for biological screening. nih.govresearchgate.net

Classification and Structural Significance within Nitrogen Heterocycles

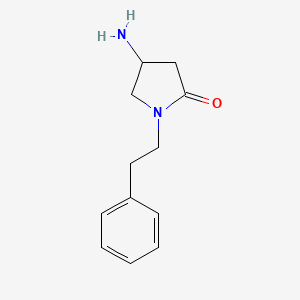

4-Amino-1-phenethylpyrrolidin-2-one belongs to the class of nitrogen-containing heterocycles, which are organic compounds containing a ring structure with at least one nitrogen atom. Specifically, it is a derivative of pyrrolidin-2-one, also known as a γ-lactam. The pyrrolidinone ring is a saturated five-membered ring containing a nitrogen atom and a carbonyl group.

The structural features of this scaffold are crucial to its biological activity. The presence of the nitrogen atom and the carbonyl group allows for hydrogen bonding interactions, which are critical for binding to biological targets. The sp3-hybridized carbon atoms in the ring provide a three-dimensional structure that can fit into the active sites of enzymes and receptors. The substituents on the pyrrolidinone ring, such as the amino group at the 4-position and the phenethyl group at the 1-position in this compound, play a significant role in determining its specific pharmacological properties.

Overview of Pharmacological Relevance of Pyrrolidinone Scaffolds in Pre-clinical Research

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Preclinical research has demonstrated that derivatives of pyrrolidin-2-one possess a wide range of pharmacological activities.

Initial research focused on their nootropic and neuroprotective effects. nih.gov Subsequently, the pyrrolidinone ring was identified as a key element in compounds with anticonvulsant properties, leading to the development of drugs like Levetiracetam. nih.govwikipedia.org

Beyond the central nervous system, preclinical studies have revealed the potential of pyrrolidinone derivatives as:

Anti-inflammatory and analgesic agents : Certain derivatives have shown the ability to inhibit enzymes involved in inflammation and pain pathways. mdpi.comnih.gov

Antiarrhythmic and antihypertensive agents : Some arylpiperazine-bearing pyrrolidin-2-one derivatives have demonstrated affinity for adrenoceptors, suggesting potential cardiovascular applications. nih.govresearchgate.net

Antiviral and antiproliferative agents : Fused pyrrolopyridazinone derivatives have exhibited activity against certain viruses and cancer cell lines in preclinical models. nih.gov

Analgesics : Piperidine (B6355638) derivatives containing a pyrrolidine (B122466) moiety have shown significant analgesic activity in preclinical tests. researchgate.net

The following table summarizes the diverse preclinical pharmacological activities of various pyrrolidinone derivatives:

| Pharmacological Activity | Example of Pyrrolidinone Derivative Class | Key Findings in Preclinical Research |

| Nootropic & Neuroprotective | Piracetam and related compounds | Enhancement of learning and memory, neuroprotection after stroke. nih.gov |

| Anticonvulsant | Levetiracetam, Pyrrolidine-2,5-dione derivatives | Effective in various seizure models. nih.govnih.gov |

| Anti-inflammatory & Analgesic | Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Inhibition of COX-1, COX-2, and 5-LOX enzymes. mdpi.comnih.gov |

| Antiarrhythmic & Antihypertensive | Arylpiperazine-bearing pyrrolidin-2-ones | Binding to α1- and α2-adrenoceptors, antiarrhythmic effects in rats. nih.govresearchgate.net |

| Antiviral & Antiproliferative | 4-amino-1-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)-one | Activity against human cytomegalovirus and various tumor cell lines. nih.gov |

| Analgesic | 4-(1-pyrrolidinyl) piperidine derivatives | Significant analgesic activity in tail flick method. researchgate.net |

Current Research Trajectories and Academic Significance of this compound

While extensive research exists on the broader class of pyrrolidinones, specific academic studies focusing solely on this compound are limited in the public domain. Its academic significance currently lies in its potential as a novel scaffold for drug discovery, building upon the established pharmacological profile of related compounds.

Current research on similar structures, such as other 4-aminopyrrolidinone derivatives and compounds with a phenethyl moiety, suggests several potential research directions for this compound:

Neurological Applications : Given the well-documented nootropic and anticonvulsant properties of many pyrrolidinones, a primary research trajectory would be to investigate the effects of this specific compound on the central nervous system. The presence of the phenethyl group, a feature found in many psychoactive compounds, further supports this line of inquiry.

Enzyme Inhibition : The amino and carbonyl groups of the pyrrolidinone ring, along with the aromatic phenethyl group, provide multiple points for interaction with enzyme active sites. Research could explore its potential as an inhibitor of various enzymes implicated in disease.

Cardiovascular Effects : Building on the findings for other pyrrolidinone derivatives with adrenolytic properties, investigating the cardiovascular activity of this compound is a logical next step.

The academic significance of this compound will undoubtedly grow as more targeted research is conducted to elucidate its specific synthesis pathways, chemical properties, and pharmacological activities. Its unique structural combination makes it a compelling candidate for further preclinical investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-(2-phenylethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-8-12(15)14(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJDDPOYWZLFNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273023 | |

| Record name | 4-Amino-1-(2-phenylethyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924866-04-6 | |

| Record name | 4-Amino-1-(2-phenylethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924866-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-(2-phenylethyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 1 Phenethylpyrrolidin 2 One

Retrosynthetic Analysis and Strategic Disconnections of the Pyrrolidinone Core

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 4-Amino-1-phenethylpyrrolidin-2-one, the analysis reveals several key disconnections that form the basis for various synthetic strategies.

The primary disconnections for the this compound structure involve the C-N and C-C bonds that form the pyrrolidinone ring and the bond connecting the phenethyl group to the ring nitrogen. A logical retrosynthetic approach would disconnect the phenethyl group via the N-C bond, leading back to 4-aminopyrrolidin-2-one (B1281749) and a suitable phenethylating agent like phenethyl bromide.

Further disconnection of the 4-aminopyrrolidin-2-one core can proceed in several ways. A C-N bond cleavage between the nitrogen at position 1 and the carbonyl carbon at position 2 suggests a linear precursor, an amino acid derivative. Alternatively, a disconnection of the C4-C5 bond points towards a Michael addition strategy. A particularly common and effective strategy involves disconnecting the C4-N bond of the amino group, which suggests the introduction of the amino functionality at a late stage via reductive amination of a 4-oxopyrrolidinone precursor.

Classical and Contemporary Synthesis Routes to this compound

The synthesis of this compound can be achieved through a variety of routes, each with its own advantages and limitations. These can be broadly categorized into linear and convergent syntheses, with specific strategies for introducing the key functional groups.

Reductive Amination Strategies for the Amino Moiety

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly well-suited for introducing the amino group at the 4-position of the pyrrolidinone ring. This strategy typically starts with a 1-phenethyl-pyrrolidin-2,4-dione, which can be prepared by various methods. The ketone at the 4-position is then reacted with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent to form the desired 4-amino-pyrrolidin-2-one.

Common reducing agents used in this context include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. The choice of the reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, which is a critical consideration in the synthesis of chiral molecules.

Ring-Closure and Cycloaddition Reactions for Pyrrolidinone Formation

The formation of the pyrrolidinone ring is a critical step in the synthesis of this compound. A variety of ring-closure reactions can be employed to construct this five-membered lactam. One common approach involves the intramolecular cyclization of γ-amino acids or their derivatives. For instance, a suitably substituted γ-amino ester can be induced to cyclize under thermal or base-catalyzed conditions to yield the pyrrolidinone.

Another powerful strategy for constructing the pyrrolidinone ring is through cycloaddition reactions. For example, a [3+2] cycloaddition between an azomethine ylide and an appropriate dipolarophile can lead to the formation of a substituted pyrrolidine (B122466), which can then be further functionalized to give the desired product. While highly efficient in building molecular complexity, these methods may require careful selection of substrates and catalysts to control regioselectivity and stereoselectivity.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Given that this compound possesses a stereocenter at the 4-position, the development of stereoselective synthetic methods is of paramount importance for accessing enantiomerically pure forms of the molecule. Stereoselective synthesis can be achieved through several approaches, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis.

A common strategy involves starting with a chiral pool material, such as an enantiomerically pure amino acid like D- or L-aspartic acid. By preserving the stereochemical integrity of the starting material throughout the synthetic sequence, it is possible to obtain the desired enantiomer of the final product.

Alternatively, a chiral auxiliary can be employed to direct the stereochemical outcome of a key reaction. For instance, a chiral auxiliary attached to the nitrogen of the pyrrolidinone ring could influence the facial selectivity of a reduction or an alkylation reaction, leading to the preferential formation of one diastereomer. The subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched product.

Asymmetric catalysis represents a highly efficient and elegant approach to stereoselective synthesis. For example, the asymmetric hydrogenation of a 4-imino- or 4-enamino-pyrrolidin-2-one precursor using a chiral metal catalyst could provide direct access to the desired enantiomer of this compound with high enantiomeric excess.

Optimization of Reaction Conditions and Yield Enhancement in Pyrrolidinone Synthesis

The efficiency of pyrrolidinone synthesis is highly dependent on the careful optimization of reaction parameters. Factors such as the choice of catalyst, solvent system, temperature, and reaction time are pivotal in maximizing product yield and purity. Research into the synthesis of various pyrrolidinone and related heterocyclic structures provides a clear framework for understanding these optimization processes.

A key strategy for yield enhancement is the selection of an appropriate catalyst and solvent. For instance, in the synthesis of certain pyrrol-2-one derivatives, a study demonstrated that the choice of solvent and catalyst dramatically impacts the outcome. The use of citric acid in solvents like methanol (B129727) or ethanol (B145695) was found to be optimal, providing the highest yields, whereas other combinations were significantly less effective. researchgate.net

Table 1: Optimization of Reaction Conditions for Pyrrol-2-one Synthesis

| Entry | Solvent | Catalyst | Time (h) | Yield (%)* |

|---|---|---|---|---|

| 1 | Methanol | Citric Acid | 10 | 85 |

| 2 | Ethanol | Citric Acid | 10 | 89 |

| 3 | Acetonitrile (B52724) | Citric Acid | 12 | 52 |

| 4 | Dichloromethane | Citric Acid | 12 | 45 |

| 5 | Ethanol/Water | N(Et)₃ | 12 | 31 |

*Isolated yields. Data sourced from a study on pyrrol-2-one synthesis. researchgate.net

This interactive table illustrates the profound effect of the reaction medium and catalyst on the yield of a representative pyrrolidinone-related synthesis.

Furthermore, multi-component reactions (MCRs), which combine several starting materials in a single step, offer a powerful approach to building complex molecules like pyrrolidinones efficiently. One-pot procedures for synthesizing 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines have been developed. mdpi.com This method, which involves a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring followed by in situ lactamization and dealkoxycarbonylation, has been shown to be effective for a wide range of substrates. mdpi.com Scaling up such a process for a specific pyrrolidone derivative from 1.00 g of starting material resulted in a 79% yield, demonstrating the practicality of the optimized one-pot approach for larger scale synthesis. mdpi.com

The synthesis of related chiral N-heterocycles has also benefited from meticulous optimization. In the biocatalytic synthesis of 2-substituted pyrrolidines using transaminases, yields of up to 90% have been achieved. nih.gov The choice of enzyme and the electronic properties of the substituents on the starting material were found to be critical factors influencing the reaction's success. nih.gov For example, electron-withdrawing groups on the substrate often lead to higher yields by increasing the electrophilicity of the carbonyl group. nih.gov

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Pyrrolidinone Derivatives

The integration of green chemistry principles is revolutionizing the synthesis of pyrrolidinone derivatives, aiming to reduce the environmental impact of chemical processes. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

A significant advancement in this area is the substitution of hazardous solvents. Traditional dipolar aprotic solvents like N-methylpyrrolidinone (NMP) are facing increasing regulatory pressure due to their toxicity. rsc.org Research has identified N-butylpyrrolidinone as a viable, non-toxic alternative that retains the desirable solvent properties for reactions like cross-coupling, which are often used in the synthesis of complex molecules. rsc.org

The use of water as a reaction medium represents a major step towards greener synthesis. An environmentally friendly process for synthesizing N-methylpyrrolidine, a related heterocyclic compound, was developed using water as the solvent and potassium carbonate (K₂CO₃) as an inexpensive and benign catalyst at a moderate temperature of 90°C. vjs.ac.vn This method achieved a respectable yield of 50.3% and highlights the potential for aqueous-phase synthesis in producing nitrogen-containing heterocycles. vjs.ac.vn

Multi-component reactions are inherently green as they reduce the number of synthetic steps, minimizing waste and energy consumption. The synthesis of 2-pyrrolidinone (B116388) derivatives via a one-pot, multi-component reaction using the environmentally friendly solvent ethanol is a prime example. This approach not only simplifies the experimental procedure but also utilizes readily available and low-cost starting materials. The use of ultrasound irradiation in conjunction with green catalysts like citric acid in ethanol has also been shown to promote the synthesis of pyrrolidinone derivatives efficiently, offering clean reaction profiles, excellent yields, and significantly shorter reaction times. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. Enzymes operate under mild conditions of temperature and pressure, are highly selective, and can be engineered for specific transformations. The use of transaminases for the asymmetric synthesis of chiral pyrrolidines and piperidines from ω-chloroketones is a testament to the power of this approach, achieving high enantiomeric excess (>99.5%) and good analytical yields. nih.gov This biocatalytic route avoids the need for heavy metal catalysts often required in traditional asymmetric synthesis. nih.gov

Chemical Reactivity, Derivatization, and Analog Synthesis

Chemical Transformations of the Primary Amine Functionality

The primary amine group at the 4-position of the pyrrolidin-2-one ring is a key site for a variety of chemical modifications. Its nucleophilic character allows for reactions such as acylation, alkylation, and sulfonylation, enabling the introduction of a wide array of substituents.

One notable transformation involves the reaction with aldehydes, such as benzaldehyde, to form the corresponding azomethine or Schiff base. researchgate.net These intermediates can be subsequently reduced, for instance with sodium borohydride, to yield N-substituted 3-aminopyrrolidin-2-ones. researchgate.net This two-step process provides a reliable method for introducing diverse functionalities at the amine position.

Another significant reaction of the primary amine is diazotization. Treatment of aminopyrrolidinones with reagents like sodium nitrite (B80452) in an acidic medium, such as acetic acid, leads to the formation of a diazonium salt. researchgate.net This intermediate is often unstable and can undergo subsequent reactions, including elimination of molecular nitrogen to form a carbocation. The resulting carbocation can then be trapped by nucleophiles present in the reaction mixture, leading to the formation of acetoxy or unsaturated derivatives. researchgate.net

The primary amine can also be a handle for the synthesis of various amide and sulfonamide derivatives, further expanding the chemical space accessible from this scaffold. These transformations are fundamental in medicinal chemistry for tuning the physicochemical properties and biological activity of lead compounds.

Reactions Involving the Pyrrolidin-2-one Lactam Ring System

The pyrrolidin-2-one ring, a five-membered lactam, exhibits its own characteristic reactivity. The amide bond within the lactam ring can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding γ-amino acid, in this case, 4-amino-4-(phenethylamino)butanoic acid. chemicalbook.com

The lactam carbonyl group can be reduced to a methylene (B1212753) group, converting the pyrrolidin-2-one to the corresponding pyrrolidine (B122466). This transformation can be achieved using strong reducing agents like lithium aluminum hydride. acs.org Such a modification significantly alters the geometry and electronic properties of the scaffold.

Synthesis of Structurally Modified Analogues of 4-Amino-1-phenethylpyrrolidin-2-one

The development of analogs of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize drug-like properties. Modifications can be systematically introduced at the phenethyl side chain, the pyrrolidin-2-one ring, or through bioisosteric replacements.

Modifications on the Phenethyl Side Chain

The phenethyl group offers multiple avenues for structural modification. Substitution on the aromatic ring can be achieved through standard electrophilic aromatic substitution reactions, introducing a variety of functional groups such as halogens, nitro groups, alkyl groups, and alkoxy groups. These substitutions can influence the compound's lipophilicity, electronic properties, and potential for specific interactions with biological targets.

Substitutions at the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring itself can be a target for further functionalization. The carbon atoms of the ring can be substituted to introduce additional stereocenters and functional groups. For instance, alkylation at the C3 or C5 positions can be achieved through various synthetic methodologies. The synthesis of functionalized pyrrolidin-2,5-diones has been demonstrated through sequential Ugi-4CR/cyclization reactions, showcasing a versatile approach to substituted pyrrolidine systems. acs.org

The introduction of substituents on the pyrrolidinone ring can have a profound impact on the molecule's three-dimensional shape and its ability to interact with protein binding pockets. tcichemicals.com

Exploration of Bioisosteric Replacements in Pyrrolidinone Scaffolds

Bioisosterism is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. researchgate.netbaranlab.orgcambridgemedchemconsulting.com In the context of the this compound scaffold, various bioisosteric replacements can be envisioned.

The pyrrolidin-2-one ring could be replaced with other five- or six-membered heterocyclic systems, such as piperidinones, oxazolidinones, or thiazolidinones, to explore different spatial arrangements and hydrogen bonding patterns. Small aliphatic rings like cyclopropanes and cyclobutanes are also increasingly used as bioiseres for larger rings to improve physicochemical properties. nih.gov

The primary amine could be replaced with other functional groups of similar size and electronic character, such as a hydroxyl group or a small alkyl chain, to probe the importance of the basic nitrogen for biological activity. The concept of bioisosteric replacement allows for the systematic exploration of chemical space around the core scaffold. acs.org

Application in Medicinal Chemistry Lead Generation and Chemical Probe Development

The this compound scaffold represents a valuable starting point for the generation of new lead compounds in medicinal chemistry. The presence of multiple functionalization points allows for the creation of diverse chemical libraries for high-throughput screening. The pyrrolidine ring is a common motif in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities. tcichemicals.com

Derivatives of this scaffold can be designed as chemical probes to investigate biological pathways and validate new drug targets. By incorporating reporter tags, such as fluorescent dyes or biotin, onto the molecule, these probes can be used to visualize and quantify target engagement in cellular and in vivo models. The chemical reactivity of the primary amine and the potential for introducing linkers make this scaffold particularly amenable to the development of such molecular tools.

An extensive search for preclinical pharmacological and biological research data on the chemical compound this compound has been conducted. The investigation aimed to gather specific information regarding its in vitro molecular target interactions, enzyme inhibition kinetics, and cellular mechanisms of action, as well as its in vivo pharmacological efficacy in animal models.

Despite a thorough review of available scientific literature and databases, no research findings corresponding to the specified outline for this compound could be located. The search included queries for receptor binding affinities, enzyme inhibition profiles, and studies on its potential antifungal, antinociceptive, or neuroprotective effects.

Consequently, this article cannot provide the requested detailed analysis and data tables as no published preclinical data for this compound appears to be available.

Pre Clinical Pharmacological and Biological Research

Pharmacokinetic Characterization in Pre-clinical Species (ADME in Animal Models)

Absorption and Distribution Studies

No data is available on the absorption and distribution of 4-Amino-1-phenethylpyrrolidin-2-one in animal models.

Biotransformation and Metabolite Identification in Animal Tissues and Biofluids

There is no available information regarding the biotransformation or identification of metabolites of this compound in animal tissues or biofluids.

Excretion Pathways in Pre-clinical Systems

Information on the excretion pathways of this compound in preclinical animal models has not been documented in available scientific literature.

Structure Activity Relationship Sar Studies for 4 Amino 1 Phenethylpyrrolidin 2 One and Its Analogues

Methodologies for SAR Elucidation in Pyrrolidinone/Pyrrolidine (B122466) Compounds

The elucidation of SAR for pyrrolidinone and pyrrolidine compounds involves a combination of synthetic chemistry, in vitro and in vivo biological assays, and computational modeling. A systematic approach is typically employed where specific parts of the lead compound, such as 4-Amino-1-phenethylpyrrolidin-2-one, are modified, and the resulting analogues are evaluated for their biological activity.

Key methodologies include:

Combinatorial Chemistry and Parallel Synthesis: These techniques allow for the rapid generation of a large library of analogues where different substituents are introduced at various positions of the pyrrolidinone scaffold. This high-throughput approach enables a broad exploration of the chemical space around the lead compound.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties. The goal is to investigate the role of that specific functional group in binding to the biological target and to potentially improve pharmacokinetic or pharmacodynamic properties.

Truncation and Simplification: In this approach, parts of the molecule are systematically removed to identify the minimal structural components required for biological activity. This helps in understanding the core pharmacophore.

Conformational Analysis: Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the three-dimensional structure of the compounds and their preferred conformations. This information is crucial for understanding how the molecule interacts with its biological target.

Computational Modeling: Molecular docking, 3D-QSAR, and pharmacophore modeling are computational tools that provide insights into the putative binding modes of the compounds and help in rationalizing the observed SAR.

Impact of Structural Modifications on Pre-clinical Biological Activity

Systematic structural modifications of the this compound scaffold have revealed several key determinants of its preclinical biological activity. The molecule can be broadly divided into three regions for modification: the phenethyl group, the pyrrolidinone ring, and the amino group at the 4-position.

Modifications of the Phenethyl Group: The aromatic ring of the phenethyl moiety is a critical component for activity. Introduction of substituents on this ring can significantly modulate potency and selectivity. For instance, the position, size, and electronic nature of the substituent can influence binding affinity.

Modifications of the Pyrrolidinone Ring: The lactam ring itself is a key structural feature. Alterations to the ring size or substitution at other positions on the ring can lead to a decrease or loss of activity, highlighting its importance as a central scaffold.

Modifications of the 4-Amino Group: The amino group at the 4-position is a crucial site for interaction with the biological target. Acylation or alkylation of this amine can have a profound impact on biological activity. The nature of the substituent introduced on the nitrogen atom can fine-tune the compound's properties, including its potency and selectivity.

The following interactive table summarizes the impact of various structural modifications on the biological activity of this compound analogues based on preclinical findings.

| Region of Modification | Specific Modification | Observed Impact on Pre-clinical Biological Activity |

| Phenethyl Group | Substitution on the phenyl ring (e.g., with halogen, methoxy) | Can increase or decrease potency depending on the position and nature of the substituent. |

| Phenethyl Group | Replacement of the phenyl ring with other aromatic or heteroaromatic systems | Often leads to a significant change in activity, indicating the importance of the phenyl ring for optimal interaction. |

| Pyrrolidinone Ring | Alteration of the ring size (e.g., to a piperidinone) | Generally results in a decrease in activity, suggesting the five-membered ring is optimal. |

| 4-Amino Group | Acylation with various acyl groups | The nature of the acyl group is critical for potency; for example, propanoyl and butanoyl groups have been shown to be favorable in some series. |

| 4-Amino Group | Alkylation or conversion to a tertiary amine | Can modulate activity and selectivity, with the specific alkyl group influencing the outcome. |

Stereochemical Influences on Ligand-Target Interactions and Biological Profiles

Chirality plays a pivotal role in the biological activity of this compound and its analogues. The carbon atom at the 4-position of the pyrrolidinone ring is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S).

Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning that one enantiomer may have significantly higher affinity for the target protein than the other. This difference in affinity arises from the specific three-dimensional arrangement of atoms, which dictates how well the ligand can fit into the chiral binding pocket of the target.

Enantiomeric Selectivity: In many cases, the biological activity resides predominantly in one of the enantiomers. For example, studies on related compounds have often shown that the (R)-enantiomer is more potent than the (S)-enantiomer, or vice versa, depending on the specific biological target. This highlights the importance of a specific stereochemical orientation for optimal ligand-target interactions.

The precise stereochemical requirements for the activity of this compound underscore the importance of asymmetric synthesis to produce enantiomerically pure compounds for detailed biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrrolidinone derivatives, QSAR studies have been employed to understand the physicochemical properties that govern their potency and to predict the activity of novel, unsynthesized analogues.

In a typical QSAR study for this class of compounds, a series of analogues with known biological activities is used as a training set. A variety of molecular descriptors are calculated for each compound, which quantify different aspects of their chemical structure, such as:

Electronic Properties: (e.g., partial charges, dipole moment)

Steric Properties: (e.g., molecular volume, surface area)

Hydrophobic Properties: (e.g., logP)

Topological Indices: (e.g., connectivity indices)

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to:

Predict the activity of new compounds before they are synthesized, thus prioritizing synthetic efforts.

Provide insights into the key structural features that are important for activity.

Guide the design of more potent analogues.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a crucial step in the lead optimization process. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound and its analogues, a pharmacophore model would typically include features such as:

An aromatic ring (from the phenethyl group).

A hydrogen bond acceptor (the carbonyl oxygen of the pyrrolidinone ring).

A hydrogen bond donor or acceptor (the amino group at the 4-position).

A hydrophobic feature.

The relative spatial arrangement of these features is critical for biological activity. Once a pharmacophore model has been developed and validated, it can be used as a 3D query to search virtual libraries of compounds to identify new scaffolds that fit the model.

Lead optimization strategies for this series of compounds focus on systematically modifying the lead structure to improve its drug-like properties, such as:

Potency: Fine-tuning the substituents to maximize interactions with the target.

Selectivity: Modifying the structure to reduce off-target effects.

Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound reaches its target in sufficient concentrations and has an appropriate duration of action.

This iterative process of design, synthesis, and testing, guided by SAR, QSAR, and pharmacophore modeling, is essential for the development of optimized drug candidates from the pyrrolidinone class.

Computational Chemistry and Molecular Modeling Applications

Conformational Analysis and Molecular Dynamics Simulations of 4-Amino-1-phenethylpyrrolidin-2-one and its Analogues

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic nature of molecules and their preferred spatial arrangements. For pyrrolidinone-based structures, including this compound, these simulations are crucial for understanding how the molecule's three-dimensional shape influences its biological activity. nih.govresearchgate.net

The pyrrolidinone ring, being a five-membered non-aromatic heterocycle, is not planar and can adopt various puckered conformations. nih.gov The specific substituents on the ring, such as the 4-amino and 1-phenethyl groups in the titular compound, significantly influence this puckering. nih.gov MD simulations can track the atomic movements over time, typically on the scale of nanoseconds, to reveal the most stable conformations and the energy barriers between them. nih.govmdpi.com For instance, studies on analogous pyrrolidinone derivatives have shown that the flexibility of the ring allows it to adapt its shape to fit into the binding sites of different biological targets. nih.gov

MD simulations can also elucidate the stability of interactions between a ligand and its target protein. For example, simulations of pyrrolidin-2-one derivatives with acetylcholinesterase have been used to confirm the stability of the ligand-protein complex over a 100 ns timeframe. nih.gov These simulations provide detailed information on the structural and conformational changes of both the ligand and the protein upon binding. nih.gov

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., receptors, enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. psecommunity.org This method is widely used to screen potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a receptor or enzyme. mdpi.commdpi.com

In the context of this compound and its analogues, docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that govern binding. For example, docking studies of pyrrolidin-2-one derivatives with acetylcholinesterase (AChE), a key enzyme in the nervous system, have revealed strong binding affinities. nih.gov These studies have shown that compounds with a pyrrolidin-2-one core can fit into the active site of AChE, with some derivatives exhibiting higher docking scores than the known drug donepezil. nih.gov

Similarly, docking studies on other pyrrolidinone derivatives have been performed against various targets, including:

Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes: A study on a pyrrolidinone analog, MMK16, showed high affinity for both COX and LOX enzymes, suggesting its potential as a dual inhibitor. researchgate.net

Inducible nitric oxide synthase (iNOS): Docking analysis of certain pyrrolidine-2,3-diones revealed their potential to act as ligands for iNOS, with interactions stabilized by hydrogen bonds and van der Waals forces. nih.gov

α-mannosidase enzymes: Virtual screening and docking studies of pyrrolidine (B122466) derivatives identified key interactions, such as hydrogen bonds and hydrophobic stacking, with α-mannosidase I and II. nih.gov

These studies highlight the importance of specific structural features for binding. For instance, the aromatic ring in some derivatives engages in π-π stacking interactions with aromatic amino acid residues in the enzyme's active site. nih.gov The amino group, present in this compound, can form crucial hydrogen bonds with the target protein.

| Compound/Derivative | Biological Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Some derivatives showed higher docking scores than donepezil, indicating strong binding affinity. | nih.gov |

| MMK16 (a pyrrolidinone analog) | COX and LOX enzymes | Demonstrated high affinity for both enzymes, suggesting potential as a dual inhibitor. | researchgate.net |

| Pyrrolidine-2,3-diones | Inducible nitric oxide synthase (iNOS) | Act as ligands for iNOS, with interactions stabilized by hydrogen bonds and van der Waals forces. | nih.gov |

| Pyrrolidine derivatives | α-mannosidase I and II | Identified key hydrogen bonding and hydrophobic stacking interactions. | nih.gov |

De Novo Design Strategies Utilizing the Pyrrolidinone Scaffold

De novo design is a computational strategy that involves the creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold. arxiv.org The pyrrolidinone ring is an attractive scaffold for de novo design due to its versatility and presence in numerous biologically active compounds. nih.govresearchgate.net

The pyrrolidinone scaffold offers several advantages for drug design:

Structural Diversity: The non-planar nature of the pyrrolidinone ring and the ability to introduce substituents at multiple positions allow for the generation of a wide array of three-dimensional structures. nih.govresearchgate.net This diversity is crucial for exploring the chemical space and identifying molecules that can effectively interact with specific biological targets. nih.gov

Peptidomimetic Potential: The pyrrolidinone scaffold has been used to design non-peptide mimics of β-strands and β-sheets, which are common secondary structures in proteins. nih.gov This makes it a valuable tool for developing drugs that can modulate protein-protein interactions.

Favorable Physicochemical Properties: Pyrrolidinone-based compounds can be designed to have drug-like properties, such as appropriate molecular weight, lipophilicity, and hydrogen bonding capacity. frontiersin.org

Computational approaches, including reinforcement learning and deep generative models, are being developed to automate the de novo design process. arxiv.orgbohrium.com These methods can explore vast chemical spaces and generate novel molecules with optimized properties, such as high binding affinity, selectivity, and synthetic accessibility. bohrium.com

Virtual Screening for Novel Ligands and Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. cam.ac.ukyoutube.com This approach is much faster and more cost-effective than traditional high-throughput screening methods. youtube.com

For the pyrrolidinone scaffold, virtual screening can be used in two main ways:

Ligand-based virtual screening: This method uses a known active ligand, such as a pyrrolidinone-containing compound with demonstrated biological activity, as a template to search for other molecules with similar properties.

Structure-based virtual screening: This approach uses the three-dimensional structure of a biological target to dock and score a library of potential ligands.

Virtual screening has been successfully applied to identify novel inhibitors with a pyrrolidinone core. For example, a screen of a protease-targeted library led to the discovery of pyrrolidine-2,3-dione (B1313883) as a potential scaffold for inhibiting P. aeruginosa PBP3. nih.gov

Furthermore, computational methods can be employed for target identification. mdpi.com By integrating cell-based assays with bioinformatic analysis and molecular docking, researchers can predict and validate the molecular targets of a novel compound. mdpi.com This integrated approach can help to elucidate the mechanism of action of compounds like this compound and guide the development of more potent and selective drugs.

Prediction of Pre-clinical Pharmacokinetic Properties

In addition to predicting binding affinity, computational models can also be used to estimate the pharmacokinetic properties of a drug candidate, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govbeilstein-journals.org Predicting these properties early in the drug discovery process is crucial for avoiding costly failures in later stages of development. nih.govnih.gov

For this compound and its analogues, various in silico tools can be used to predict key pharmacokinetic parameters:

Oral Bioavailability: Rules such as Lipinski's Rule of Five can be used to assess the drug-likeness of a compound and its potential for good oral absorption. frontiersin.org These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. frontiersin.org

Metabolism: Computational models can predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the cytochrome P450 (CYP) family. frontiersin.org For example, in silico predictions for 4-hydroxyisoleucine, another amino acid derivative, suggested a very low probability of it being a substrate for CYP2C9. frontiersin.org

Toxicity: In silico models can also predict potential toxicities, such as cardiotoxicity (hERG blockade) or mutagenicity. nih.gov

| Pharmacokinetic Property | Computational Prediction Method | Relevance to Drug Discovery |

|---|---|---|

| Oral Bioavailability | Lipinski's Rule of Five, Veber's rules, etc. | Assesses the likelihood of a compound being orally active. |

| Metabolic Stability | CYP inhibition/substrate prediction models | Predicts how a compound will be metabolized in the body, which affects its half-life and potential for drug-drug interactions. |

| Toxicity | hERG blockade prediction, Ames test prediction, etc. | Identifies potential safety concerns early in the drug discovery process. |

By leveraging these computational tools, researchers can prioritize the synthesis and testing of compounds with the most promising pharmacokinetic profiles, ultimately accelerating the development of new medicines.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR, UV-Vis)

Structural elucidation is the process of determining the precise arrangement of atoms within a molecule. For a novel or synthesized compound like 4-Amino-1-phenethylpyrrolidin-2-one, a combination of spectroscopic methods is indispensable for unambiguous identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for determining molecular structure in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map the carbon and proton framework of the molecule.

¹H NMR: This experiment identifies the different types of protons in the molecule based on their chemical environment. Key expected signals for this compound would include those for the aromatic protons of the phenethyl group, the methylene (B1212753) (-CH2-) protons of the ethyl bridge and the pyrrolidinone ring, and the methine (-CH-) proton at the 4-position bearing the amino group. The integration of these signals provides a ratio of the protons in each environment.

¹³C NMR: This technique provides information about the carbon skeleton. Distinct signals would be expected for the carbonyl carbon of the lactam ring, the aromatic carbons, and the aliphatic carbons of the pyrrolidinone and phenethyl moieties.

2D NMR (COSY, HSQC): Two-dimensional experiments are crucial for assembling the molecular puzzle. A Correlation Spectroscopy (COSY) spectrum reveals which protons are coupled (i.e., adjacent to each other), helping to piece together fragments like the phenethyl group. nih.gov A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, providing definitive assignments for each C-H pair. nih.gov These combined techniques allow for the complete and unambiguous assignment of the molecule's constitution. nih.gov

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass, which helps to confirm the molecular formula. nih.gov Furthermore, fragmentation patterns observed in MS/MS experiments (tandem mass spectrometry) offer structural clues. For instance, the fragmentation of this compound would likely show characteristic losses of the phenethyl group or fragments related to the pyrrolidinone ring, which helps in confirming the connectivity of the different parts of the molecule. mdpi.com

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrations of specific bonds. For this compound, key characteristic absorptions would include:

A strong absorption band around 1680 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the lactam (amide) group. mdpi.com

N-H stretching vibrations for the primary amino group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, usually observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within the molecule. The presence of the phenyl group in this compound would result in characteristic UV absorption bands, typically around 250-270 nm, due to π-π* transitions within the aromatic ring. This technique is often used for quantitative analysis once a concentration curve is established.

Table 1: Summary of Spectroscopic Data for Structural Elucidation

| Technique | Information Provided | Expected Key Features for this compound |

|---|---|---|

| NMR (¹H, ¹³C, 2D) | Detailed carbon-hydrogen framework and connectivity. nih.gov | Signals for aromatic, phenethyl, and pyrrolidinone ring protons and carbons. |

| Mass Spectrometry (MS) | Molecular weight, elemental formula, and fragmentation patterns. nih.govmdpi.com | Molecular ion peak [M+H]⁺ and fragments corresponding to phenethyl and pyrrolidinone moieties. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. mdpi.com | Strong C=O stretch (~1680 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), aromatic C=C stretches. |

| UV-Vis Spectroscopy | Detection of chromophores (e.g., aromatic rings). researchgate.net | Absorption maximum (~250-270 nm) corresponding to the phenyl group. |

Chromatographic Methods for Purity Assessment and Separation (HPLC, GC, TLC)

High-Performance Liquid Chromatography (HPLC) HPLC is the most widely used technique for the purity assessment of non-volatile compounds like this compound.

Method: A solution of the sample is passed through a column packed with a stationary phase. Due to its polarity, a reversed-phase column (e.g., C18) is typically used, with a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Assessment: The compound is separated from impurities based on their differential partitioning between the stationary and mobile phases. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram, typically detected by a UV detector set to the λmax of the compound. HPLC can also be used for enantiomeric separation by employing a chiral stationary phase, which is critical as the 4-amino position is a stereocenter. nih.gov

Gas Chromatography (GC) GC is suitable for volatile and thermally stable compounds. While this compound may have limited volatility, it can often be analyzed by GC after derivatization.

Method: A chemical modification, such as acylation of the amino group, can increase the compound's volatility and thermal stability, allowing it to be vaporized and passed through a capillary column. Separation is based on the compound's boiling point and interactions with the column's stationary phase.

Detection: A Flame Ionization Detector (FID) is commonly used for general-purpose analysis, while a Mass Spectrometer (MS) detector provides both quantification and structural information on the separated components. nih.gov

Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. researchgate.net

Method: A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a suitable mobile phase. The mobile phase ascends the plate by capillary action, and compounds separate based on their relative affinities for the stationary and mobile phases.

Visualization: Spots are visualized under UV light or by staining with a chemical reagent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for the amino group). mdpi.com The retention factor (Rf) value is used to identify compounds.

Table 2: Comparison of Chromatographic Methods

| Method | Primary Use | Stationary Phase Example | Mobile Phase Example | Detection |

|---|---|---|---|---|

| HPLC | Quantitative purity analysis, chiral separation. nih.gov | Reversed-Phase (C18) | Acetonitrile/Water mixture | UV, MS |

| GC | Purity of volatile compounds or derivatives. nih.gov | Polysiloxane (e.g., DB-5) | Helium (carrier gas) | FID, MS |

| TLC | Reaction monitoring, qualitative analysis. researchgate.netmdpi.com | Silica Gel 60 F254 | Ethyl Acetate/Hexane mixture | UV light, chemical stains |

Bioanalytical Method Development for Pre-clinical Sample Quantification (e.g., animal biofluids, tissue homogenates)

To study the pharmacokinetics of this compound in pre-clinical models, a validated bioanalytical method is required to accurately measure its concentration in complex biological matrices like plasma, urine, or tissue homogenates. nih.gov The development and validation of such methods are critical for obtaining reliable data. nih.govresearchgate.net

The process generally involves:

Sample Preparation: This is a crucial step to remove interfering substances, such as proteins and lipids, from the biological sample. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) for cleaner samples and better sensitivity. researchgate.net

Chromatographic Separation: Liquid chromatography, almost always coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalysis due to its high selectivity and sensitivity. researchgate.net A rapid chromatographic method is developed to separate the analyte from matrix components and any internal standard used for quantification.

Detection: Tandem mass spectrometry (MS/MS) is used for detection, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the compound) and monitoring for a specific product ion generated after fragmentation. This highly selective process minimizes interference from the complex biological matrix.

Method Validation: Before use in studies, the method must be rigorously validated according to regulatory guidelines. nih.gov Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity and Range: The concentration range over which the assay is accurate and precise.

Accuracy and Precision: How close the measured values are to the true value and the reproducibility of the measurements, respectively.

Recovery: The efficiency of the extraction process from the biological matrix.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage). nih.gov

Stability and Degradation Pathway Analysis in Laboratory Settings

Understanding the chemical stability of this compound is essential for determining appropriate storage conditions and shelf-life. Stability studies involve exposing the compound to various stress conditions to identify potential degradation pathways and products. nih.gov

Forced Degradation Studies: The compound is subjected to conditions more severe than those it would typically encounter, such as high heat, humidity, strong acidic or basic solutions, and exposure to intense light (photostability).

Analysis of Degradants: The samples from these stress tests are analyzed, typically using a stability-indicating HPLC method. This is an HPLC method that can separate the intact drug from all its degradation products.

Identification of Degradation Products: When significant degradation is observed, the degradation products are identified. This is often achieved by collecting the unknown peaks from the HPLC and analyzing them by LC-MS/MS and NMR to elucidate their structures.

Pathway Elucidation: By identifying the structures of the degradation products, a degradation pathway can be proposed. For this compound, potential degradation pathways could include hydrolysis of the lactam ring under acidic or basic conditions or oxidation of the amino group. This information is vital for formulation development and defining storage requirements.

Future Research Directions and Advanced Applications

Development of Novel Chemical Probes and Research Tools

The structure of 4-Amino-1-phenethylpyrrolidin-2-one makes it an ideal candidate for the development of novel chemical probes. nih.gov By modifying its functional groups, researchers can create tools to investigate biological systems. For instance, the amino group can be functionalized with reporter tags such as fluorophores or biotin, allowing for the visualization and tracking of the molecule's interactions within a cellular environment. Furthermore, the phenethyl group can be altered to explore structure-activity relationships and enhance binding affinity and selectivity to specific biological targets.

These chemical probes can be instrumental in identifying new protein-protein interactions or elucidating the mechanism of action of drugs. The development of such tools, potentially through techniques like asymmetric synthesis to control stereochemistry, could significantly advance our understanding of complex biological processes. nih.gov

Integration into Chemical Biology Platforms for Target Validation and Pathway Elucidation

Chemical biology platforms are essential for validating new drug targets and understanding their roles in disease pathways. discoveryontarget.com this compound and its derivatives can be integrated into these platforms to serve as molecular probes for target identification and validation. nih.gov Techniques such as affinity chromatography and microscale thermophoresis could be employed to identify the binding partners of these compounds within a complex biological mixture. mdpi.com

By systematically modifying the structure of this compound and observing the effects on cellular pathways, researchers can gain insights into the function of its targets. This approach, often combined with "omics" technologies like proteomics and genomics, can help to build a comprehensive picture of the compound's biological effects and its potential therapeutic applications.

Exploration of New Biological Activities in Pre-clinical Research Models

The pyrrolidinone scaffold is present in a wide range of biologically active compounds. nih.gov While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive molecules suggests it could possess interesting pharmacological properties. Future pre-clinical research should focus on screening this compound and its derivatives against a variety of disease models.

Areas of potential interest could include neurological disorders, inflammatory diseases, and oncology, given the prevalence of the pyrrolidinone motif in drugs targeting these areas. In vivo studies using animal models will be crucial to determine the efficacy and pharmacokinetic profiles of these compounds, paving the way for potential therapeutic development.

Advanced Asymmetric Synthetic Strategies for Complex Pyrrolidinone Derivatives

The development of efficient and stereoselective synthetic methods is paramount for exploring the full potential of pyrrolidinone derivatives. mdpi.com Advanced asymmetric synthesis strategies can provide access to enantiomerically pure forms of this compound and its analogues. mdpi.comwhiterose.ac.uk This is critical as the biological activity of chiral molecules often resides in a single enantiomer.

Modern synthetic methodologies, such as organocatalysis and transition-metal-catalyzed reactions, can be employed to construct the pyrrolidinone ring with high levels of stereocontrol. mdpi.com These methods would enable the synthesis of a diverse library of complex pyrrolidinone derivatives for biological screening and the development of structure-activity relationships.

| Synthetic Strategy | Description | Key Advantages |

| Asymmetric Lithiation | Involves the deprotonation of a prochiral starting material using a chiral lithium amide base, followed by reaction with an electrophile. | Provides access to a wide range of substituted pyrrolidines with high enantioselectivity. |

| [3+2] Cycloadditions | A powerful method for constructing five-membered rings, including pyrrolidines, from a three-atom and a two-atom component. | Allows for the rapid assembly of the pyrrolidine (B122466) core with control over multiple stereocenters. |

| Organocatalysis | The use of small organic molecules to catalyze asymmetric transformations. | Avoids the use of toxic and expensive metal catalysts and often proceeds under mild reaction conditions. |

Potential as Building Blocks in Supramolecular Chemistry or Materials Science

The unique structural features of this compound also make it a promising building block in the fields of supramolecular chemistry and materials science. researchgate.net The presence of both hydrogen bond donors (the amino group) and acceptors (the carbonyl group), along with the aromatic phenethyl group, allows for the formation of well-defined, self-assembled structures through non-covalent interactions. youtube.com

These supramolecular assemblies could find applications in areas such as drug delivery, sensing, and the development of novel functional materials. For example, the incorporation of this pyrrolidinone derivative into polymers could lead to materials with tailored properties, such as enhanced thermal stability or specific recognition capabilities. The ability to form ordered structures on the nanoscale opens up possibilities for the creation of advanced materials with applications in electronics and catalysis. researchgate.net

Q & A

Q. Table 1: Comparative Activity of Pyrrolidinone Derivatives

| Compound | Substituent | IC50 (nM) for Target X | LogP |

|---|---|---|---|

| 4-Amino-1-phenethyl | Phenethyl | 150 ± 10 | 1.8 |

| 4-Amino-1-(4-fluorophenethyl) | 4-Fluorophenethyl | 45 ± 5 | 2.2 |

| 4-Amino-1-(3,4-dimethylphenyl) | 3,4-Dimethylphenyl | 220 ± 20 | 2.5 |

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Systematic review frameworks : Apply PRISMA guidelines to assess study quality, focusing on variables like dose-response curves, cell line specificity, and assay conditions (e.g., ATP concentrations in kinase assays) .

- Meta-analysis : Pool data from independent studies to identify trends (e.g., higher activity in neuronal vs. cancer cell lines) .

- Mechanistic validation : Use orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target specificity) to confirm activity .

Advanced: What strategies mitigate hazards during the synthesis of this compound?

Answer:

- Safety protocols : Use fume hoods for volatile solvents (e.g., DMF) and avoid skin contact with amines by wearing nitrile gloves .

- Waste disposal : Neutralize acidic/basic byproducts before disposal (e.g., quench excess alkylating agents with ethanol/water mixtures) .

- First-aid measures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion, as per GHS Category 4 toxicity guidelines .

Advanced: How does the stereochemistry of pyrrolidinone derivatives influence pharmacological profiles?

Answer:

- Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers .

- Activity differences : (R)-enantiomers often show higher receptor binding (e.g., 10-fold increase in serotonin receptor affinity vs. (S)-enantiomers) due to optimal spatial orientation .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict enantiomer-specific interactions with hydrophobic pockets in target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.